molecular formula C8H5BrN2OS B1449344 7-Bromo-2-mercaptoquinazolin-4(3H)-one CAS No. 1463501-47-4

7-Bromo-2-mercaptoquinazolin-4(3H)-one

Cat. No. B1449344
M. Wt: 257.11 g/mol
InChI Key: MWLFDIWJPMQINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-mercaptoquinazolin-4(3H)-one (7-Br-2MQ) is a heterocyclic compound derived from quinazolinone, a type of heterocyclic aromatic compound. It is a white solid that is soluble in organic solvents and has a melting point of 120-121 °C. 7-Br-2MQ has a wide range of applications in scientific research, including in biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

Chemical Synthesis Applications

  • Phase-Transfer Catalysis

    A study by Khalil (2005) explored the solid/liquid phase-transfer catalyzed alkylation of 2-mercaptoquinazolin-4(3H)-one, a compound structurally related to 7-Bromo-2-mercaptoquinazolin-4(3H)-one, highlighting its reactivity towards different organohalogen compounds. This process allows for selective S-monoalkylation or S- and N-, di-, or cycloalkylation, depending on the alkylating agents used, showcasing its versatility in organic synthesis (Khalil, 2005).

  • Green Chemistry Methods

    Deep eutectic solvents (DESs) have been used as eco-friendly media for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, offering an environmentally benign alternative for synthesizing quinazolinone derivatives. This method, which involves anthranilic acids and isothiocyanates, highlights the potential of using green solvents in the synthesis of complex molecules, potentially including 7-Bromo-2-mercaptoquinazolin-4(3H)-one derivatives (Komar et al., 2022).

Pharmacological Investigations

  • Anticoccidial Drug Development

    A novel synthesis approach for halofuginone hydrobromide, an effective drug against Eimeria in poultry, involves the use of 7-bromo-6-chloroquinazolin-4(3H)-one as an intermediate. This underscores the compound's relevance in the development of veterinary pharmaceuticals, offering insights into scalable production methods for anticoccidial drugs (Zhang et al., 2017).

  • Antimicrobial and Antitumor Agents

    Research has demonstrated the synthesis of new substituted 2-mercaptoquinazoline analogs showing significant antimicrobial activity, suggesting a potential pathway for developing new antimicrobial agents using 7-Bromo-2-mercaptoquinazolin-4(3H)-one as a scaffold. Moreover, novel 2-mercapto-3-phenethylquinazolines have been evaluated for their antitumor activity, providing a foundation for future anticancer drug development (El-Azab, 2007).

properties

IUPAC Name

7-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLFDIWJPMQINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238109
Record name 7-Bromo-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-mercaptoquinazolin-4(3H)-one

CAS RN

1463501-47-4
Record name 7-Bromo-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463501-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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